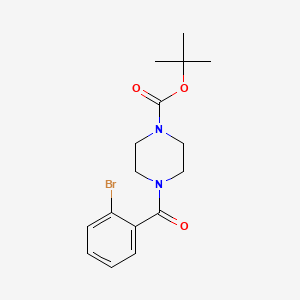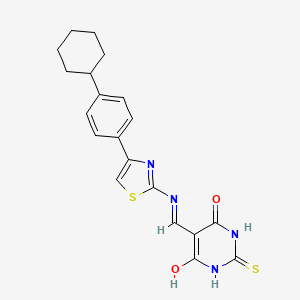
5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, due to its structural complexity involving thiazole, cyclohexylphenyl, and dihydropyrimidine moieties, likely exhibits significant biological or chemical activity. Compounds with similar structures have been synthesized and analyzed for various properties and potential applications, particularly in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, utilizing starting materials like thiobarbituric acids and carbaldehydes in the presence of catalysts such as pyridine. For instance, the synthesis of related thiazole and pyrimidine derivatives has been demonstrated through condensation reactions under controlled conditions, highlighting the importance of precise reactant ratios and catalysts in obtaining the desired products (Asiri & Khan, 2010).
Molecular Structure Analysis
Molecular structure analysis of such compounds is typically carried out using techniques like IR, NMR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bonding patterns, and electronic structure, which are critical for understanding the compound's reactivity and properties. For example, studies have utilized X-ray diffraction to confirm the structure of newly synthesized thiazole derivatives, offering insights into their molecular conformations and potential interaction sites (Paepke et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, leading to various chemical transformations. These reactions can include cyclization, substitution, and addition reactions, which are fundamental for creating pharmacologically active molecules. For instance, the transformation of thiazole derivatives through reactions with amines or aldehydes can lead to compounds with enhanced biological activities (Revankar et al., 1998).
科学的研究の応用
Thiazole and Thiazolidinedione Derivatives Synthesis
Research on thiazole and thiazolidinedione derivatives, which are structurally related to the specified compound, focuses on the synthesis of these molecules due to their potential biological activities. For instance, the study by Paepke et al. (2009) revisited the synthesis of thiazoles using 1,3,4-oxadiazoles and explored their application in sugar chemistry to produce derivatives with potentially better stabilized push-pull systems (Paepke et al., 2009).
Biological Activity of Thiazolidinedione Derivatives
Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones with various biological activities. The compounds exhibited antibacterial and antifungal activities, demonstrating the potential medicinal applications of such derivatives (Mohanty et al., 2015).
Synthesis and Application of Pyrimidine Derivatives
El-Gazzar et al. (2006) focused on synthesizing polynuclear heterocycles, including thienopyrimidine derivatives, due to their high biological activities, such as acting as inhibitors of adenosine kinase and showing anticancer activities. This indicates the potential of pyrimidine derivatives in pharmaceutical research (El-Gazzar et al., 2006).
特性
IUPAC Name |
5-[(E)-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c25-17-15(18(26)24-19(27)23-17)10-21-20-22-16(11-28-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H3,23,24,25,26,27)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXYZBRXCZLQB-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

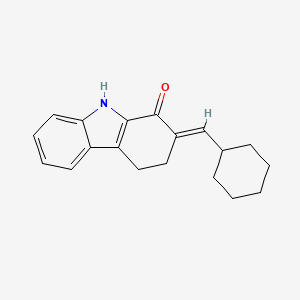
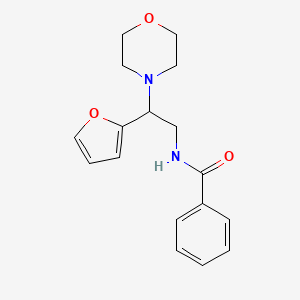
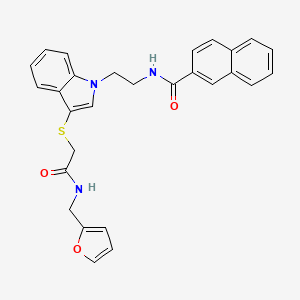
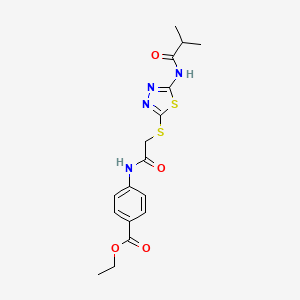
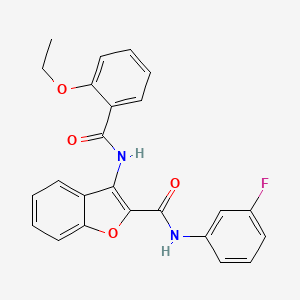
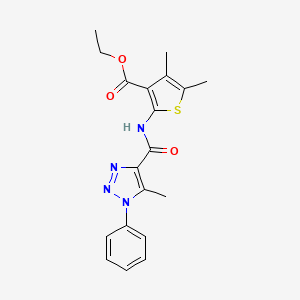
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)

